molecular formula C12H22N4O3S B5296930 N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No. B5296930
M. Wt: 302.40 g/mol
InChI Key: VLBJZIBTXZSAAW-UHFFFAOYSA-N
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Description

N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, commonly known as DMS-10, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. DMS-10 is known to target specific enzymes and proteins that are involved in various biological processes, making it a promising candidate for the development of novel drugs.

Mechanism of Action

DMS-10 exerts its effects by targeting specific enzymes and proteins involved in various biological processes. For example, in cancer cells, DMS-10 inhibits the activity of the enzyme Aurora kinase A, which is involved in cell division. By inhibiting this enzyme, DMS-10 prevents the growth and proliferation of cancer cells. In inflammation, DMS-10 inhibits the activity of the enzyme IKKβ, which is involved in the production of inflammatory cytokines. By inhibiting this enzyme, DMS-10 reduces the production of cytokines and thus reduces inflammation.
Biochemical and Physiological Effects:
DMS-10 has been shown to have various biochemical and physiological effects, depending on the specific biological process being targeted. For example, in cancer cells, DMS-10 inhibits cell division and induces cell death, leading to a reduction in tumor growth. In inflammation, DMS-10 reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, DMS-10 protects neurons from damage and prevents the accumulation of toxic proteins, leading to a reduction in disease progression.

Advantages and Limitations for Lab Experiments

One advantage of using DMS-10 in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific biological processes. Additionally, DMS-10 is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DMS-10 is its potential toxicity, as it may inhibit other enzymes and proteins that are important for normal biological processes.

Future Directions

There are several future directions for the use of DMS-10 in scientific research. One potential application is in the development of novel cancer therapies, as DMS-10 has been shown to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of inflammatory diseases, as DMS-10 has been shown to reduce the production of inflammatory cytokines. Additionally, DMS-10 may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from damage and prevent the accumulation of toxic proteins. Further research is needed to fully understand the potential therapeutic applications of DMS-10.

Synthesis Methods

The synthesis of DMS-10 involves a multi-step process that starts with the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate to produce ethyl 3,5-dimethyl-1H-pyrazole-1-acetate. This intermediate is then reacted with sodium hydride and N,N-dimethylsulfamide to produce DMS-10.

Scientific Research Applications

DMS-10 has been extensively studied in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, DMS-10 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation, DMS-10 has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegenerative diseases, DMS-10 has been shown to protect neurons from damage and prevent the accumulation of toxic proteins.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[2-(dimethylsulfamoyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3S/c1-9-8-10(2)16(14-9)11(3)12(17)13-6-7-20(18,19)15(4)5/h8,11H,6-7H2,1-5H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBJZIBTXZSAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NCCS(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

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